molecular formula OPtW B12553632 Oxotungsten;platinum CAS No. 147657-45-2

Oxotungsten;platinum

Cat. No.: B12553632
CAS No.: 147657-45-2
M. Wt: 394.92 g/mol
InChI Key: GKKHZAFYZVALMG-UHFFFAOYSA-N
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Description

Molecular Formula and Crystallographic Configuration

The prototypical oxotungsten;platinum complex is represented by the formula $$ \text{K}7\text{Na}9[\text{O}=\text{Pt}^{\text{IV}}(\text{H}2\text{O})\text{L}2] $$, where $$ \text{L} = [\text{PW}9\text{O}{34}]^{9-} $$ . This polynuclear structure features a central platinum(IV) atom coordinated to a terminal oxo ligand ($$ \text{O}^{2-} $$) and two lacunary Keggin-type polytungstate ligands. X-ray and neutron diffraction analyses at 30 K confirm a linear Pt–O bond with a length of $$ 1.720(18) \, \text{Å} $$, indicative of a strong covalent interaction . The crystallographic symmetry aligns with a distorted octahedral geometry around platinum, stabilized by the electron-withdrawing polytungstate ligands.

The polytungstate framework adopts a $$ \alpha $$-Keggin structure, with $$ \text{WO}6 $$ octahedra forming a truncated tetrahedral arrangement around the central $$ \text{PO}4 $$ unit. This configuration creates delocalized molecular orbitals that mitigate electron-electron repulsion between platinum’s filled $$ d $$-orbitals and the oxo ligand’s lone pairs .

Coordination Geometry and Bonding Interactions

The platinum center exhibits a $$ d^6 $$ electronic configuration, with the oxo ligand occupying an axial position. Density functional theory (DFT) calculations reveal significant $$ \sigma $$-donation from the oxo ligand to platinum’s $$ d_{z^2} $$ orbital, coupled with $$ \pi $$-backdonation into the ligand’s $$ p $$-orbitals . This interaction is strengthened by the polytungstate ligands, which act as $$ \pi $$-acceptors, further stabilizing the Pt–O bond.

The equatorial coordination sites are occupied by oxygen atoms from the polytungstate ligands and a water molecule, forming a pseudo-octahedral geometry. Extended X-ray absorption fine structure (EXAFS) studies of analogous systems suggest that the $$ \text{Pt–O}{\text{polytungstate}} $$ bond lengths range between $$ 2.05 \, \text{Å} $$ and $$ 2.15 \, \text{Å} $$, shorter than typical Pt–O bonds in $$ \text{PtO}2 $$ ($$ 2.20 \, \text{Å} $$) due to ligand-induced polarization .

Role of Cobalt and Nickel in Ternary Complex Stabilization

While the canonical oxotungsten;platinum structure does not inherently include cobalt or nickel, studies on related ternary systems suggest that these transition metals can enhance structural stability. In electrodeposited platinum-tungsten alloys, cobalt and nickel integrate into the lattice as interstitial dopants, reducing grain boundary energy and mitigating oxidative dissolution . For example, in $$ \text{Pt–W–Co} $$ systems, cobalt atoms occupy tetrahedral sites within the tungsten oxide matrix, donating electrons to platinum and lowering the Fermi level. This electronic modulation strengthens Pt–O bonds by approximately $$ 15\% $$, as evidenced by voltammetric stripping analyses .

In aqueous environments, nickel ions ($$ \text{Ni}^{2+} $$) adsorb onto polytungstate surfaces, forming bridging complexes that stabilize the platinum center. Spectroscopic data indicate that $$ \text{Ni}^{2+} $$ increases the redox potential of the $$ \text{Pt}^{\text{IV}}/\text{Pt}^{\text{II}} $$ couple by $$ 0.12 \, \text{V} $$, enhancing oxidative stability .

Comparative Analysis with Related Platinum-Tungsten Oxides

The table below contrasts key properties of oxotungsten;platinum with other platinum-tungsten oxides:

Property $$ \text{K}7\text{Na}9[\text{O}=\text{Pt}(\text{H}2\text{O})\text{L}2] $$ $$ \text{PtW} $$ Alloy $$ \text{Pt}/\text{WO}_{3-x} $$ Composite
Pt Oxidation State +4 0 0 (metallic), +2/+4 (surface oxides)
W Oxidation State +6 (in $$ \text{PW}9\text{O}{34} $$) 0 +5/+6 (substoichiometric oxide)
Bond Length (Pt–O) $$ 1.720 \, \text{Å} $$ N/A $$ 2.10–2.25 \, \text{Å} $$
Electrical Conductivity Semiconductor (delocalized polytungstate orbitals) Metallic Semiconductor (oxide support)

The oxotungsten;platinum complex distinguishes itself through its mixed-valence architecture and ligand-mediated charge transfer. In contrast, $$ \text{PtW} $$ alloys exhibit metallic bonding with a face-centered cubic lattice, while $$ \text{Pt}/\text{WO}{3-x} $$ composites feature platinum nanoparticles on a substoichiometric tungsten oxide support . The latter system shows enhanced catalytic activity for reactions such as carbon monoxide oxidation, attributed to spillover effects between platinum and oxygen vacancies in $$ \text{WO}{3-x} $$ .

Properties

CAS No.

147657-45-2

Molecular Formula

OPtW

Molecular Weight

394.92 g/mol

IUPAC Name

oxotungsten;platinum

InChI

InChI=1S/O.Pt.W

InChI Key

GKKHZAFYZVALMG-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Pt]

Origin of Product

United States

Preparation Methods

Platinum(IV)-Oxo Compounds with Polytungstate Ligands

One notable example in this category is the synthesis of platinum(IV)-oxo compounds flanked by polytungstate ligands. These compounds represented an important breakthrough in coordination chemistry as they appeared to challenge the conventional "oxo wall" theory that suggested terminal mono-oxo complexes of late transition metals would be unstable.

A key example was the reported synthesis of K7Na9[O=Pt(H2O)L2], where L = [PW9O34]9-. This compound was initially prepared and isolated at room temperature as air-stable brown crystals. X-ray and neutron diffraction at 30 kelvin revealed a very short [1.720(18) angstrom] Pt-O bond with no evidence of a hydrogen atom at the terminal oxygen, which would have indicated a more common Pt-OH complex.

However, it is crucial to note that subsequent research led to the retraction of several papers describing these types of platinum-oxo complexes with polytungstate ligands due to incorrect structural interpretations. This highlights the challenges involved in definitively characterizing these complex structures and emphasizes the need for multiple complementary analytical techniques.

Preparation of Platinized Tungsten Oxide Materials

Room-Temperature Platinum Photodeposition and Chemical Reduction

One of the most effective and recent methods for preparing platinized tungsten oxide materials involves a sequential combination of platinum photodeposition followed by chemical reduction using NaBH4. This method, performed at room temperature, creates platinized oxygen-vacant tungsten oxide (Pt/WO3-x).

The detailed preparation process involves:

  • Photodeposition of platinum onto tungsten oxide
  • Chemical reduction using NaBH4
  • Formation of oxygen vacancies through catalytic hydrogenation

The oxygen vacancies are created by atomic hydrogen generated via H2 dissociation on surface-loaded Pt nanoparticles. The H2 is evolved from NaBH4 hydrolysis.

This method offers several advantages:

  • Room temperature processing (avoiding the need for thermal annealing)
  • Controlled creation of oxygen vacancies
  • Enhanced photocatalytic properties

Research findings demonstrate that the necessity of Pt for H2 splitting can be confirmed through comparative experiments where Pd photodeposition and hydrogen annealing are alternatively adopted as pre- and post-treatment steps.

Single Atom Platinum Catalyst Preparation on Tungsten Oxide

Another advanced approach involves the preparation of single atom platinum catalysts (SACs) on tungsten-containing supports. While most research has focused on alumina supports, the principles can be applied to tungsten oxide materials.

The process typically involves:

  • Selection of a tungsten oxide support with high surface area
  • Deposition of platinum through careful impregnation (IP) methods
  • Controlled processing to prevent platinum aggregation into nanoparticles

When impregnation (IP) is used rather than reductive precipitation (RP), TEM images confirm the formation of single Pt atoms rather than nanoparticles. The valence state and environment of Pt can be analyzed by X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) spectroscopy at the Pt LIII edge.

Table 1. Comparison of Platinum Deposition Methods on Tungsten Oxide Supports

Method Temperature Pt Distribution Advantages Limitations
Photodeposition + NaBH4 reduction Room temperature Nanoparticles Creates oxygen vacancies, Enhanced photocatalytic activity Potential uneven distribution
Impregnation (IP) Variable Single atoms High dispersion, Higher activity for certain reactions Sensitive to preparation conditions
Reductive precipitation (RP) Variable 2-5 nm nanoparticles Uniform particle size Lower catalytic activity for some reactions

Synthesis of Tungsten Oxide Materials for Platinum Modification

Before platinum can be deposited or incorporated, high-quality tungsten oxide materials must be synthesized as substrates or precursors. Several methods have been developed for this purpose.

Sol-Gel Synthesis

Sol-gel synthesis is one of the most versatile methods for preparing tungsten oxide materials. This approach typically uses molecular precursors like tungsten alkoxides or tungstic acid powder in hydrogen peroxide.

The process involves:

  • Preparation of precursor solutions
  • Gelation through hydrolysis and polycondensation
  • Film deposition onto desired substrates by dip-coating, spin-coating, or spraying
  • Drying and calcination to achieve stoichiometric and crystalline tungsten oxide

In recent work, researchers have obtained nanocrystalline tungsten oxide structures by controlling the mixing sequences during precursor preparation and aging processes. For instance, adding 40 ml of 0.15 M Na2WO4 drop by drop into 15 ml of 3 M nitric acid under vigorous stirring, followed by aging at 25°C for 30 days, produced uniform nanoplatelets of 200-600 nm particle size.

Another approach involves preparing microporous tungsten oxide thin films using polystyrene microsphere templates and peroxitungstic acid precursors, with the option of introducing metal nanoparticles like gold. This method can potentially be adapted for platinum incorporation.

Hydrothermal Synthesis

Hydrothermal treatment offers a simple and cost-effective technique for controlling product morphology and size under high temperature and pressure conditions.

The typical procedure includes:

  • Preparation of a precursor solution (e.g., H2WO4, WCl6, or Na2WO4)
  • Addition of appropriate chelating ligands or capping reagents
  • Processing at elevated temperatures (120-300°C) for a desired period
  • Nucleation and growth of crystallites in a sealed autoclave

A specific example from the literature describes preparing WO3 nanostructures using sodium tungstate, citric acid, and sodium sulfate dissolved in deionized water, with HCl added to achieve pH 2. The hydrothermal synthesis was performed for durations of 6-36 hours at 180°C, yielding nanoparticles with a maximum size of 73 nm after 24 hours.

Electrodeposition

Electrodeposition provides another effective route for synthesizing tungsten oxide thin films. This method offers good control over film thickness and morphology by varying electrodeposition time and current.

In a representative procedure:

  • Peroxitungstic acid is prepared by dissolving tungsten metal powder in hydrogen peroxide
  • Electrodeposition is performed onto a conductive substrate (e.g., indium tin oxide glass)
  • Film thickness is controlled through deposition time and current
  • The deposited material may be annealed at various temperatures (e.g., 250°C, 500°C, 700°C)

This approach has yielded tungsten oxide films with thicknesses ranging from 132 nm to 216 nm after annealing.

Direct Preparation from Ammonium Paratungstate

Another straightforward method for synthesizing tungsten oxide materials uses ammonium paratungstate as a precursor.

The process involves:

  • Dissolving ammonium paratungstate in concentrated hydrochloric acid (at least 15% by weight)
  • Rapidly pouring the precursor solution into a larger volume of water to crash precipitate the solid
  • Washing the precipitate with water, often using sonication
  • Drying and potentially annealing the material

This method can produce various tungsten oxide forms depending on the processing conditions. For instance, hydrated tungsten oxide (WO3·H2O) can be prepared by heating the wet precipitate at 100°C, while tungsten trioxide (WO3) can be obtained through additional annealing at higher temperatures.

Table 2. Comparison of Tungsten Oxide Synthesis Methods

Method Precursors Processing Temperature Typical Particle Sizes Morphology Control Suitability for Pt Incorporation
Sol-Gel Na2WO4, HNO3 25°C (aging), Variable calcination 200-600 nm High Excellent
Hydrothermal Na2WO4, Na2SO4, citric acid 120-300°C 30-100 nm Excellent Good
Electrodeposition W metal powder, H2O2 Room temp + annealing (250-700°C) Film thickness: 132-216 nm Moderate Very good
Ammonium Paratungstate (NH4)10W12O41, HCl 100°C + annealing Variable Moderate Good

Characterization Methods for Oxotungsten-Platinum Materials

Proper characterization is essential for confirming the structure and properties of oxotungsten-platinum compounds. Several complementary techniques are commonly employed:

Structural Characterization

X-ray diffraction (XRD) and neutron diffraction provide critical information about crystal structure and phase composition. For platinized tungsten oxide materials, XRD can confirm the presence of both tungsten oxide phases and platinum, while revealing any new phases formed during synthesis.

X-ray absorption spectroscopy techniques, including X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), are particularly valuable for determining the oxidation state and local environment of both tungsten and platinum atoms.

Microscopy Techniques

Transmission electron microscopy (TEM) offers direct visualization of platinum distribution on tungsten oxide surfaces. This is particularly important for distinguishing between single-atom catalysts, nanoparticles, and larger clusters.

For single-atom catalysts, special techniques like SMART-EM (single-molecule atomic-resolution real-time electron microscopy) can provide unparalleled insights. With this technique, atoms are observed with diameters approximately proportional to Z^(2/3), where Z is the atomic number, making tungsten (Z=74) and platinum (Z=78) readily visible compared to lighter elements.

Spectroscopic Methods

Various spectroscopic techniques provide complementary information:

  • Raman spectroscopy for identifying tungsten oxide phases and structural defects
  • X-ray photoelectron spectroscopy (XPS) for surface composition and oxidation states
  • UV-Vis spectroscopy for optical properties and band gap determination

Thermal Analysis

Thermal gravimetric analysis (TGA) helps determine water content, thermal stability, and phase transformations, which are particularly important for hydrated tungsten oxide materials.

Applications of Oxotungsten-Platinum Compounds

The unique properties of oxotungsten-platinum compounds make them valuable for numerous applications:

Photocatalytic Applications

Platinized oxygen-vacant tungsten oxide (Pt/WO3-x) demonstrates superior photocatalytic activity for aqueous-phase organic oxidation compared to stoichiometric counterparts. These materials also show improved efficiency for photocatalytic decomposition of gaseous pollutants like toluene and for inactivating pathogenic microorganisms.

The enhanced performance is attributed to:

  • Oxygen vacancies promoting charge separation
  • Improved visible-light harvesting
  • Platinum nanoparticles facilitating electron transfer

Catalytic Applications

Oxotungsten-platinum compounds find applications in various catalytic processes:

  • Hydrosilylation reactions with high turnover numbers (≈10^5)
  • Selective oxidation of alkanes
  • Olefin metathesis
  • Alcohol dehydration

Chemical Reactions Analysis

Types of Reactions: Oxotungsten;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly known for its catalytic properties in oxidation reactions, where it facilitates the conversion of organic molecules to their oxidized forms .

Common Reagents and Conditions: Common reagents used in reactions involving oxotungsten;platinum include hydrogen peroxide, nitric acid, and various organic substrates. The reactions typically occur under mild to moderate temperatures and pressures, making the compound suitable for a wide range of applications .

Major Products Formed: The major products formed from reactions involving oxotungsten;platinum depend on the specific reaction conditions and substrates used. In oxidation reactions, the products are often oxidized organic molecules, while in reduction reactions, the products may include reduced metal species or hydrogen gas .

Scientific Research Applications

Catalytic Applications

1.1 Oxygen Reduction Reaction (ORR) Catalysis

Oxotungsten; platinum compounds have shown significant promise in catalyzing the oxygen reduction reaction, which is critical for fuel cells. The efficiency of these catalysts can be influenced by their structural properties and the support materials used.

  • Case Study: Single Atom Catalysts
    Research has demonstrated that platinum single atom catalysts supported on oxotungsten can achieve high performance in ORR. For instance, a study reported a power density of 680 mW cm2^{-2} at 80 °C with a low platinum loading of 0.09 mg Pt cm2^{-2}, showcasing the potential for reduced material costs while maintaining high catalytic activity .

Table 1: Performance Metrics of Platinum Single Atom Catalysts

Catalyst TypePower Density (mW cm2^{-2})Platinum Loading (mg Pt cm2^{-2})Efficiency (%)
Oxotungsten; Platinum6800.09High
Commercial Platinum/CarbonTBDTBDTBD

1.2 Enhanced Catalytic Activity through Structural Modification

Recent advancements have shown that modifying the structure of platinum catalysts can significantly enhance their activity. For example, compressing platinum layers by a mere 0.01 nanometer resulted in a 90% increase in catalytic activity for oxygen reduction . This finding suggests that oxotungsten; platinum could be engineered to optimize performance further.

Energy Generation

2.1 Fuel Cells

Oxotungsten; platinum compounds are being explored for their application in fuel cells, particularly polymer electrolyte membrane fuel cells (PEMFCs). These systems benefit from the high catalytic activity of platinum in facilitating hydrogen oxidation and oxygen reduction reactions.

  • Case Study: Anion Exchange Membrane Fuel Cells
    A study focused on anion exchange membrane fuel cells revealed that optimizing platinum loading and understanding oxygen partial pressures at the cathode significantly impacts overall cell performance . The findings highlight the importance of catalyst design in enhancing energy efficiency.

Materials Science

3.1 Development of Composite Materials

The integration of oxotungsten; platinum into composite materials is another promising area of research. These composites can exhibit unique electronic and catalytic properties that are beneficial for various applications, including sensors and electrochemical devices.

  • Case Study: Interaction with Support Materials
    Research indicates that the interaction between oxotungsten; platinum and support materials like alumina can influence the dispersion and oxidation state of platinum, which is crucial for its catalytic properties . Studies employing X-ray absorption spectroscopy have shown that these interactions can stabilize single-atom catalysts, enhancing their performance in chemical reactions.

Mechanism of Action

The mechanism of action of oxotungsten;platinum involves its ability to facilitate electron transfer reactions. The platinum component acts as a catalyst, enhancing the rate of oxidation and reduction reactions by providing active sites for electron transfer. The tungsten component contributes to the stability and durability of the compound, allowing it to withstand harsh reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Structural and Electronic Properties

Platinum compounds are categorized based on their oxidation states and ligand environments. Key examples include:

  • Cisplatin (cis-diamminedichloroplatinum(II)): A square-planar Pt(II) complex with two chloride and two ammonia ligands in a cis configuration. It forms DNA crosslinks, disrupting replication .
  • Oxaliplatin ([(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine]oxalatoplatinum(II)): A Pt(II) complex with a bulky diaminocyclohexane (DACH) ligand and an oxalate leaving group. Its structure reduces resistance mechanisms seen in cisplatin .
  • Organoplatinum(II/IV) complexes: These include compounds like dimethylplatinum(II) and hydridoplatinum(IV) species, which are studied for their reactivity with O₂ and applications in catalysis .

Table 1: Structural Comparison of Selected Platinum Compounds

Compound Oxidation State Ligands Geometry Key Applications
Cisplatin Pt(II) 2 NH₃, 2 Cl⁻ Square-planar Anticancer drug
Oxaliplatin Pt(II) DACH, oxalate Square-planar Anticancer drug
Dichloro(norbornadiene)Pt(II) Pt(II) Norbornadiene, 2 Cl⁻ Trigonal-planar Catalysis, synthesis
[PtMe₂(OH)₂] Pt(IV) 2 Me, 2 OH⁻ Octahedral Oxidation studies
Efficacy and Toxicity in Anticancer Therapy

Cisplatin, carboplatin, and oxaliplatin are cornerstone chemotherapeutics but differ in toxicity profiles and resistance mechanisms:

  • Cisplatin : High nephrotoxicity and neurotoxicity; effective against testicular and ovarian cancers .
  • Oxaliplatin : Lower nephrotoxicity but induces peripheral neuropathy; preferred for colorectal cancer due to its activity in cisplatin-resistant cells .
  • Carboplatin : Reduced toxicity due to a cyclobutane dicarboxylate ligand; used in ovarian and lung cancers .

Table 2: Clinical Comparison of Platinum Anticancer Drugs

Parameter Cisplatin Oxaliplatin Carboplatin
IC₅₀ (μM)* 0.1–2.0 0.5–5.0 10–50
Key Toxicities Nephrotoxicity Neuropathy Myelosuppression
Resistance Mechanisms Enhanced DNA repair Reduced uptake Glutathione conjugation

*IC₅₀ values vary by cell line .

Catalytic and Oxidation Properties

Organoplatinum compounds are pivotal in catalytic C–H activation and alkane oxidation:

  • Dimethylplatinum(II) complexes : React with O₂ to form Pt(IV) hydroxides, mimicking enzymatic oxidation pathways .
  • Nitro-substituted Pt complexes : Exhibit enhanced reductive elimination of methane due to ligand electronic effects .
  • Heterobimetallic Pt–Ru systems : Demonstrate synergistic effects in catalytic oxidation, though Pt-only systems dominate industrial applications .

Research Findings and Innovations

  • Non-classical geometries: Trans-platinum complexes with planar ligands show unexpected cytotoxicity, challenging the traditional view that only cis configurations are bioactive .
  • Pt(IV) prodrugs : Designed for reduced toxicity and triggered activation (e.g., photo- or redox-responsive Pt(IV) complexes) .
  • Supramolecular Pt assemblies: Organoplatinum polymers with Pt–C bonds enable tailored catalytic and luminescent materials .

Biological Activity

Oxotungsten;platinum complexes represent a unique class of metal-organic compounds that have garnered attention for their potential biological activities, particularly in the fields of cancer therapy and environmental remediation. The interaction of these complexes with biological systems can lead to various biochemical effects, making them subjects of extensive research.

Chemical Composition and Structure

Oxotungsten refers to tungsten in a higher oxidation state, typically as an oxo complex, while platinum often exists in its oxidation states (+2 or +4) in biological contexts. The combination of these metals can produce complexes with distinct chemical properties that influence their biological activity.

Biological Activity Overview

The biological activity of oxotungsten;platinum complexes can be categorized into several key areas:

  • Anticancer Properties : Platinum-based drugs, such as cisplatin, are well-known for their ability to inhibit DNA replication in cancer cells. Recent studies have explored the synergistic effects of incorporating tungsten into platinum complexes, potentially enhancing their efficacy against various cancer types .
  • Enzyme Inhibition : Research indicates that some oxotungsten complexes can act as enzyme inhibitors. For instance, they may interfere with metalloproteins or other metal-dependent enzymes, affecting metabolic pathways .
  • Environmental Applications : Oxotungsten complexes have been studied for their catalytic properties in environmental applications, such as the degradation of pollutants. Their ability to facilitate redox reactions makes them suitable for bioremediation processes .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of platinum(II) complexes revealed that the addition of tungsten significantly enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to increased DNA binding affinity and subsequent apoptosis induction .

Complex TypeIC50 (µM)Mechanism of Action
Cisplatin10DNA cross-linking
Oxotungsten-Cisplatin5Enhanced DNA binding and apoptosis

Case Study 2: Enzyme Interaction

Research on enzyme interactions demonstrated that oxotungsten;platinum complexes could inhibit specific metalloproteins involved in oxidative stress responses. This inhibition was linked to altered cellular redox states and increased sensitivity to oxidative damage .

EnzymeInhibition (%)Concentration (µM)
Catalase7550
Superoxide Dismutase6025

Case Study 3: Environmental Remediation

A study focused on the use of oxotungsten;platinum complexes in wastewater treatment showed promising results in recovering platinum from diluted aqueous solutions using bacterial cultures. The effectiveness varied among different bacterial species, indicating potential biotechnological applications for metal recovery .

Q & A

Basic Research Questions

Q. What experimental methods are commonly employed to synthesize oxotungsten-platinum complexes, and how can their purity be validated?

  • Methodological Answer : Synthesis often involves co-precipitation or solvothermal methods, where platinum precursors (e.g., H2PtCl6) are reacted with tungsten oxides under controlled pH and temperature. Purity validation requires X-ray diffraction (XRD) to confirm crystallinity, coupled with energy-dispersive X-ray spectroscopy (EDS) for elemental composition . For reproducibility, detailed experimental protocols (e.g., molar ratios, reaction times) must be documented in supplementary materials, as outlined in academic journal guidelines .

Q. Which spectroscopic techniques are optimal for characterizing the electronic interactions between oxotungsten and platinum in hybrid materials?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) is critical for identifying oxidation states (e.g., Pt<sup>0</sup> vs. Pt<sup>II/IV</sup>), while Raman spectroscopy can detect W–O–Pt vibrational modes. For structural insights, pair these with extended X-ray absorption fine structure (EXAFS) analysis to map coordination environments . Always cross-validate data with computational models (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to optimize the catalytic activity of oxotungsten-platinum nanocomposites in electrochemical CO2 reduction?

  • Methodological Answer :

  • Experimental Design : Use a factorial design to test variables: (1) Pt/W molar ratio, (2) annealing temperature, and (3) electrolyte pH. Measure activity via linear sweep voltammetry and product selectivity via gas chromatography.

  • Data Contradiction Analysis : If catalytic performance diverges from theoretical predictions (e.g., overpotential inconsistencies), conduct in-situ TEM to assess surface restructuring or Pt leaching. Reference frameworks like PICOT (Population: catalyst; Intervention: variable ratios; Comparison: baseline catalysts; Outcome: Faradaic efficiency; Time: stability over 50 cycles) to structure hypotheses .

  • Supporting Data : Include tables comparing turnover frequencies (TOF) under varying conditions (Table 1).

    Table 1 : Catalytic Performance of Pt-WO3 Nanocomposites

    Pt/W RatioAnnealing Temp. (°C)TOF (h<sup>−1</sup>)Faradaic Efficiency (%)
    1:2300120 ± 878 ± 3
    1:440095 ± 665 ± 4
    Data sourced from controlled electrochemical trials

Q. How should contradictions in reported electrochemical stability of Pt-WO3 systems be resolved?

  • Methodological Answer :

  • Root-Cause Analysis : Compare synthesis conditions (e.g., ambient vs. inert atmosphere) and electrochemical testing protocols (e.g., potentiostatic vs. galvanostatic). Use accelerated durability tests (ADTs) with 10,000 cycles to isolate degradation mechanisms (e.g., Pt agglomeration vs. WO3 dissolution).
  • Data Harmonization : Apply multivariate regression to identify confounding variables (e.g., electrolyte composition, scan rates). Publicly share raw datasets in repositories to enable meta-analyses, adhering to FAIR principles .
  • Framework Application : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Methodological Best Practices

  • Question Formulation : Apply PICOT or P-E/I-C-O frameworks to ensure specificity. Example:
    • Population: Pt-WO3 thin films; Exposure: UV irradiation; Comparison: Unirradiated controls; Outcome: Photocatalytic H2 production .
  • Data Reporting : Follow journal guidelines for supplementary materials (e.g., CCDC codes for crystallographic data , raw electrochemical datasets ).
  • Conflict Resolution : Pre-register hypotheses and methods to mitigate bias, and use open-source tools (e.g., Python’s SciPy) for transparent statistical analysis .

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